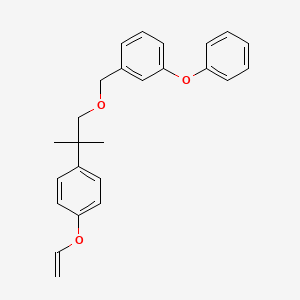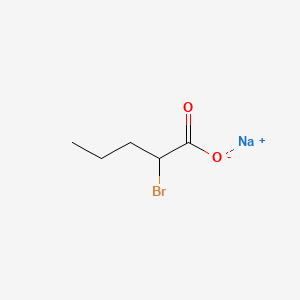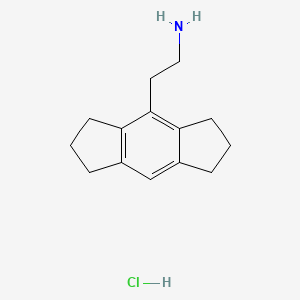
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate typically involves the diazotization of 2,5-dibutoxy-4-morpholin-4-ylbenzene followed by coupling with 3,5-dicarboxybenzenesulfonate. The reaction conditions often require a controlled temperature environment and the use of specific reagents to ensure the stability of the diazonium compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amines, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
2,5-Dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound’s reactivity makes it useful in labeling and detecting biomolecules.
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable colored products .
Mechanism of Action
The mechanism of action of 2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate involves its diazonium group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological applications, it may interact with nucleophiles in biomolecules, leading to covalent modifications .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate
Uniqueness
2,5-Dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
CAS No. |
83749-56-8 |
|---|---|
Molecular Formula |
C26H33N3O10S |
Molecular Weight |
579.6 g/mol |
IUPAC Name |
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C18H28N3O3.C8H6O7S/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h13-14H,3-12H2,1-2H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1 |
InChI Key |
SYYQRTWCYKUWNT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


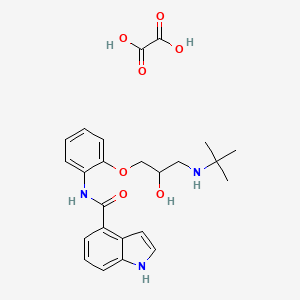
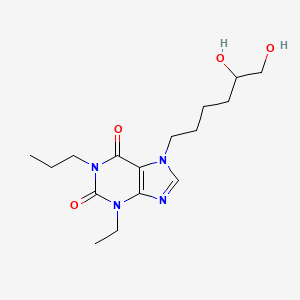
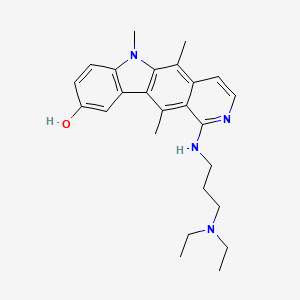
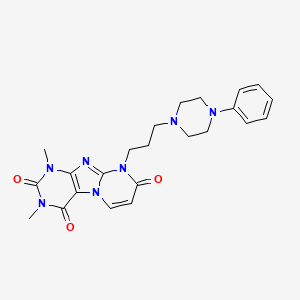
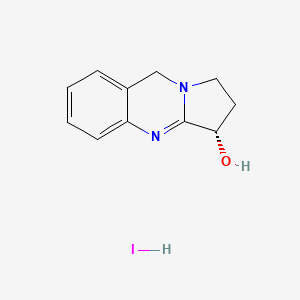
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)



